molecular formula C16H13N3O B12913284 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one CAS No. 844-63-3

3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12913284
CAS No.: 844-63-3
M. Wt: 263.29 g/mol
InChI Key: UXAZVAVJTJTJHF-QFULKBQASA-N
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Description

3-(2-Hydrazono-2-phenylethylidene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one typically involves the condensation reaction of isatin derivatives with hydrazine derivatives. One common method involves the reaction of isatin with phenylhydrazine under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The reaction is usually carried out in an ethanol solution at temperatures ranging from 80 to 85°C. The product is then purified through recrystallization.

Chemical Reactions Analysis

3-(2-Hydrazono-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(2-Hydrazono-2-phenylethylidene)indolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one lies in its specific hydrazone group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

844-63-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol

InChI

InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17?

InChI Key

UXAZVAVJTJTJHF-QFULKBQASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N

Origin of Product

United States

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